molecular formula C11H8O2 B1296455 4-Hydroxy-1-naphthaldehyde CAS No. 7770-45-8

4-Hydroxy-1-naphthaldehyde

Cat. No.: B1296455
CAS No.: 7770-45-8
M. Wt: 172.18 g/mol
InChI Key: LORPDGZOLAPNHP-UHFFFAOYSA-N
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Description

4-Hydroxy-1-naphthaldehyde is an organic compound with the molecular formula C₁₁H₈O₂. It is a derivative of naphthalene, featuring both an aldehyde and a hydroxyl group. This compound is known for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-1-naphthaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-1-naphthoic acid with a reducing agent such as lithium aluminum hydride. Another method includes the oxidation of 4-hydroxy-1-naphthylmethanol using oxidizing agents like pyridinium chlorochromate.

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of 4-hydroxy-1-naphthylmethanol. This process typically involves the use of oxidizing agents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-hydroxy-1-naphthoic acid.

    Reduction: It can be reduced to 4-hydroxy-1-naphthylmethanol.

    Substitution: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Various electrophiles in the presence of a catalyst.

Major Products:

    Oxidation: 4-Hydroxy-1-naphthoic acid.

    Reduction: 4-Hydroxy-1-naphthylmethanol.

    Substitution: Substituted naphthaldehydes depending on the electrophile used.

Scientific Research Applications

4-Hydroxy-1-naphthaldehyde has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It serves as a fluorescent probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the production of dyes and pigments.

Comparison with Similar Compounds

  • 4-Methoxy-1-naphthaldehyde
  • 2-Hydroxy-1-naphthaldehyde
  • 1-Hydroxy-2-naphthaldehyde

Uniqueness: 4-Hydroxy-1-naphthaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to undergo tautomerism and proton transfer makes it a valuable compound in various scientific applications.

Properties

IUPAC Name

4-hydroxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORPDGZOLAPNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50322380
Record name 4-Hydroxy-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50322380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7770-45-8
Record name 7770-45-8
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Record name 4-Hydroxy-1-naphthaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-1-naphthaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural characteristics of 4-hydroxy-1-naphthaldehyde and how are they confirmed?

A1: this compound (4H1NA) is an organic compound with the molecular formula C11H8O2. Its structure consists of a naphthalene ring system with an aldehyde group (-CHO) at the 1st position and a hydroxyl group (-OH) at the 4th position. This structure has been confirmed through various spectroscopic analyses, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and UV-Visible spectroscopy. [] Researchers have successfully synthesized and characterized cyclotriphosphazenes containing the 4-oxy-1-naphthaldehyde group, further demonstrating the reactivity of the hydroxyl group in 4H1NA. []

Q2: Can this compound exist in different forms in solution?

A2: Yes, this compound exhibits tautomerism and can exist in different forms depending on the solvent and concentration. Studies have shown that in solvents like methanol and acetonitrile, 4H1NA undergoes concentration-dependent deprotonation. [] This indicates that the hydroxyl group can lose a proton, leading to the formation of a deprotonated form. Furthermore, computational studies using time-dependent density functional theory (TD-DFT) have corroborated experimental findings, revealing that the absorption spectra of 4H1NA are influenced by the presence of deprotonated species, dimers, and monomers in different solvent environments. []

Q3: How does the structure of this compound relate to its potential applications?

A3: The presence of both the aldehyde and hydroxyl groups makes 4H1NA a versatile building block in organic synthesis. It acts as a crucial precursor for various coordinating agents and fluorescent probes. [, ] For example, it serves as a functionalized fluorescent backbone in the development of chemosensors. [] The hydroxyl group also allows for further modifications, as demonstrated by the synthesis of naphthol analogs of tyrosine. [] These analogs have potential applications as fluorescent probes for studying peptide structure and dynamics in complex environments. []

Q4: What computational chemistry methods have been used to study this compound?

A4: Researchers have employed Density Functional Theory (DFT) calculations using the B3LYP/6-311++G (d, p) basis set to investigate various properties of 4H1NA. [] This method has been used to analyze its FTIR, NMR, and UV-Visible spectra, providing insights into its electronic structure and spectroscopic behavior. [] Additionally, DFT calculations have been utilized to investigate HOMO-LUMO interactions, donor-acceptor interactions, and non-linear optical properties of 4H1NA. [] This computational approach offers valuable information about the compound's reactivity, electronic transitions, and potential for applications in areas like nonlinear optics.

Q5: Has this compound shown potential in the development of new materials?

A5: Yes, research suggests that this compound holds promise for developing new materials, particularly in the field of nonlinear optics (NLO). DFT calculations have revealed that 4H1NA exhibits NLO properties superior to urea, a common NLO material. [] The compound's first-order hyperpolarizability, a key parameter for NLO applications, was found to be significant, indicating its potential as a component in NLO devices. [] These findings suggest that 4H1NA could be a valuable building block for developing new materials with enhanced NLO properties.

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